![molecular formula C25H24N4OS B2867474 3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 877818-67-2](/img/structure/B2867474.png)
3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C25H24N4OS and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
- Certain compounds, including those similar to the query compound, have been synthesized and tested for their therapeutic potential. For example, compounds have been designed as selective androgen receptor modulators for potential use in treating androgen-dependent diseases, showing promising preclinical pharmacokinetics and metabolism (Wu et al., 2006)(Wu et al., 2006).
Antimicrobial Activities
- Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and showed promising antibacterial and antifungal activities. This demonstrates the potential for similar compounds to be used in developing new antimicrobial agents (Wang et al., 2010)(Wang et al., 2010).
Pharmacokinetics and Drug Development
- Research into the pharmacokinetics and metabolism of specific compounds provides insight into their absorption, clearance, and metabolic pathways in preclinical models, which is crucial for drug development. One study focused on a selective androgen receptor modulator, offering a detailed look at these aspects (Wu et al., 2006)(Wu et al., 2006).
Synthesis and Chemical Properties
- The synthesis of complex compounds involving triazole or similar moieties highlights the advanced chemical methodologies used to create compounds with potential biological activities. Such synthetic strategies are essential for the development of new therapeutic agents and for understanding the structure-activity relationships (Clerici et al., 1999)(Clerici et al., 1999).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which are known for their numerous biomedical applications . They have been reported to exhibit antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects . .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation, oxidative stress, and neuronal signaling, among others.
Pharmacokinetics
It is known that the compound is a solid , suggesting that it might be administered orally or intravenously. Its solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . These properties could influence its bioavailability and distribution in the body.
Result of Action
Based on the known effects of 1,2,4-triazoles, it could potentially inhibit the growth of bacteria and fungi, kill cancer cells, reduce oxidative stress, and modulate neuronal activity .
Eigenschaften
IUPAC Name |
3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c30-23(26-17-16-19-10-4-1-5-11-19)18-22(20-12-6-2-7-13-20)31-25-27-24(28-29-25)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKQCZAYBOHLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC(C2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

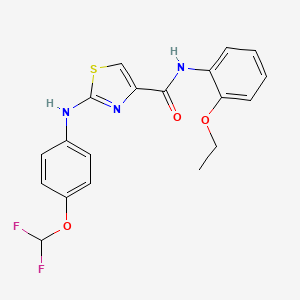
![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

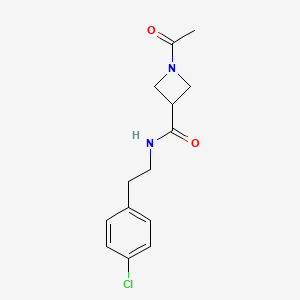

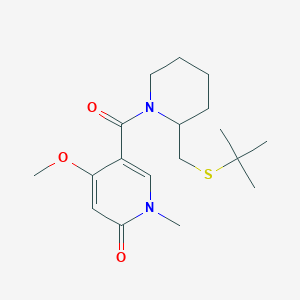

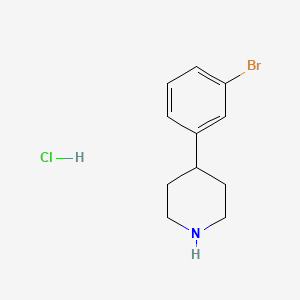
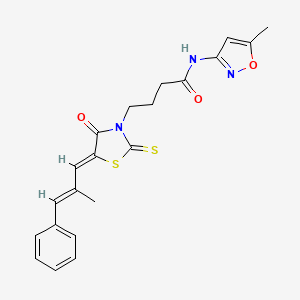
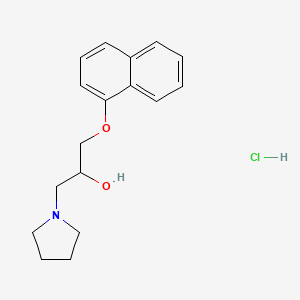
![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)